1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Overview

Description

1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol, a heterocyclic compound with the molecular formula C9H9N3O, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

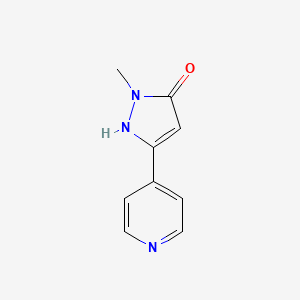

The structural composition of this compound includes a pyrazole ring substituted with a methyl group at the 1-position and a pyridine moiety at the 3-position, along with a hydroxyl group at the 5-position. This unique arrangement contributes to its reactivity and interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 10.5 | Inhibition of cell proliferation through cell cycle arrest |

| A375 (melanoma) | 12.8 | Modulation of signaling pathways involved in tumor growth |

The compound is believed to inhibit key enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in cancer cells, leading to reduced proliferation.

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their function depending on the cellular context .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study conducted on MCF-7 cells demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

- Another investigation focused on its antimicrobial properties revealed that derivatives of this compound exhibited enhanced activity against resistant bacterial strains, suggesting that structural modifications could lead to improved efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol?

The synthesis typically involves constructing the pyrazole core via cyclization or substitution reactions. For example:

- Substitution reactions : Pyridinyl groups can be introduced through nucleophilic substitution or coupling reactions. A related compound, 1-methyl-4-nitro-1H-pyrazol-5-yl derivatives, employs nitro group reduction (e.g., using hydrogen gas or sodium borohydride) followed by functionalization .

- Heterocycle assembly : Similar pyrazole derivatives are synthesized via condensation of aldehydes with pyrazolin-5-ones under catalyst-free conditions, as seen in Knoevenagel-Michael reactions (5 min, 93%–99% yield) . Key reagents include reducing agents (NaBH₄) and oxidizing agents (KMnO₄), with strict control of temperature and pH .

Q. How is the structure of this compound confirmed experimentally?

Structural validation combines spectroscopic and crystallographic methods:

- X-ray crystallography : Used for precise bond-length and angle measurements (e.g., related pyrazole analogs in ) .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions, while IR confirms functional groups like hydroxyl (-OH) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

- Solubility : Pyrazole derivatives often dissolve in polar aprotic solvents (e.g., DMSO, methanol) .

- Thermal stability : Melting points for similar compounds range from 177–179°C, with decomposition observed at high temperatures (>224°C) .

- Acid-base behavior : The hydroxyl group (pKa ~8.08) influences reactivity in aqueous environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst-free protocols : Avoid metal catalysts to reduce side reactions. For instance, a solvent-free Knoevenagel-Michael reaction at 120°C for 10 min minimizes oxidation but requires post-reaction crystallization for purity .

- Temperature control : Lower temperatures (e.g., −78°C in THF) improve selectivity in lithiation steps, as seen in pyrazole carboxylate synthesis .

- By-product analysis : Use HPLC or GC-MS to identify impurities and adjust stoichiometry .

Q. How to resolve contradictions in reported spectroscopic data for pyrazole derivatives?

- Cross-validation : Compare NMR data across multiple studies (e.g., ¹H shifts for pyridinyl protons typically appear at δ 8.5–9.0 ppm) .

- Computational modeling : DFT calculations (e.g., using Gaussian) predict chemical shifts and validate experimental spectra .

- Crystallographic reference : Use SHELX-refined structures to confirm spatial arrangements of substituents .

Q. What computational methods aid in refining the crystal structure of pyrazole-based compounds?

- SHELX suite : Widely used for small-molecule refinement. SHELXL refines high-resolution data, while SHELXD solves structures via dual-space methods .

- Twinned data handling : SHELXL’s TWIN command addresses pseudo-merohedral twinning, common in pyrazole derivatives .

- Hydrogen bonding analysis : Programs like Mercury visualize intermolecular interactions critical for supramolecular assembly .

Q. How to design derivatives of this compound for structure-activity relationship (SAR) studies?

- Substituent modification : Replace the pyridinyl group with other aryl/heteroaryl moieties (e.g., trifluoromethylpyrazole in ) to assess bioactivity .

- Functional group addition : Introduce carboxylate or amide groups (e.g., 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid) to enhance solubility or binding affinity .

- Bioassay integration : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) using SPR or fluorescence-based methods .

Q. Methodological Resources

Properties

IUPAC Name |

2-methyl-5-pyridin-4-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-9(13)6-8(11-12)7-2-4-10-5-3-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWFFDMVASIGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.